molecular formula C6H6I2N2O B567216 3,5-Diiodo-2-methoxypyridin-4-amine CAS No. 1352396-29-2

3,5-Diiodo-2-methoxypyridin-4-amine

Cat. No.: B567216
CAS No.: 1352396-29-2
M. Wt: 375.936
InChI Key: AULPCJJVTQUIMH-UHFFFAOYSA-N
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Description

3,5-Diiodo-2-methoxypyridin-4-amine: is a chemical compound with the molecular formula C6H6I2N2O and a molecular weight of 375.93 g/mol It is characterized by the presence of two iodine atoms, a methoxy group, and an amine group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-2-methoxypyridin-4-amine typically involves the iodination of a pyridine derivative. One common method is the Suzuki cross-coupling reaction, where a pyridine derivative is coupled with arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction conditions often include the use of tetrakis(triphenylphosphine)palladium(0) as the catalyst and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodo-2-methoxypyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atoms .

Scientific Research Applications

3,5-Diiodo-2-methoxypyridin-4-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Diiodo-2-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3,5-Diiodo-4-methoxypyridin-2-amine
  • 2,6-Diiodo-5-methoxypyridin-3-ol
  • 4-Amino-3-methoxypyridine

Comparison: Compared to similar compounds, 3,5-Diiodo-2-methoxypyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,5-diiodo-2-methoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6I2N2O/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULPCJJVTQUIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6I2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856807
Record name 3,5-Diiodo-2-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352396-29-2
Record name 3,5-Diiodo-2-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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